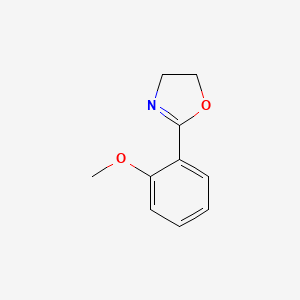

Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)-

Übersicht

Beschreibung

Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- is a heterocyclic compound featuring a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often include room temperature for the initial steps, followed by heating to achieve cyclization.

Industrial Production Methods

Industrial production methods for oxazole derivatives often utilize continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor has been reported for the oxidative aromatization of oxazolines to oxazoles .

Analyse Chemischer Reaktionen

Ring-Opening and Functionalization Reactions

The partially saturated oxazole ring undergoes nucleophilic attack at the C5 position, enabling diverse functionalization pathways:

Key Findings :

-

MDHO participates in four-component reactions with Grignard reagents, aldehydes, and water to form N-amino-benzylated phenols via oxazolium intermediates .

-

Silver carbonate facilitates 5-endo cyclization of ring-opened intermediates to yield 2-phenyl-4,5-disubstituted oxazoles .

Oxidation and Aromatization

The dihydrooxazole ring can be oxidized to fully aromatic oxazole derivatives:

Reaction Pathway :

Conditions :

-

Van Leusen protocol using TosMIC (tosylmethyl isocyanide) under basic conditions .

-

Microwave-assisted synthesis with DMF solvent (reduces reaction time by 60%) .

Structural Impact :

Aromaticity increases planarity, with dihedral angles between oxazole and phenyl rings reduced to ≤9° .

Multi-Component Coupling Reactions

MDHO serves as a building block in transition-metal-catalyzed reactions:

Notable Example :

Suzuki-Miyaura coupling with 4-bromophenyl derivatives produces π-conjugated oligo-heteroaryles for optoelectronic applications .

Acid/Base-Mediated Transformations

Protonation at the oxazole nitrogen enables subsequent reactivity:

Observed Behaviors :

-

Acidic Conditions : Ring-opening to form β-amino alcohol derivatives

-

Basic Conditions : Deprotonation enhances nucleophilicity at C4

Mechanistic Insight :

The methoxy group’s +M effect stabilizes cationic intermediates during acid catalysis .

Comparative Reactivity Analysis

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Oxazole derivatives have been studied for their pharmacological properties, including:

- Antimicrobial Activity : Numerous studies have demonstrated that oxazole compounds exhibit significant antibacterial and antifungal activities. They are effective against various pathogens, making them suitable candidates for antibiotic development .

- Anticancer Properties : Research indicates that oxazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, specific oxazole compounds have shown efficacy against breast cancer and leukemia cell lines .

- Anti-inflammatory Effects : Some oxazole derivatives possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases. Their action may involve the inhibition of pro-inflammatory cytokines .

- Antidiabetic Activity : Certain oxazoles have been identified as potential antidiabetic agents by enhancing insulin sensitivity and reducing blood glucose levels .

Case Studies

Applications Beyond Medicine

In addition to their medicinal applications, oxazole derivatives are also utilized in:

Wirkmechanismus

The mechanism of action of oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit tubulin polymerization by binding to the colchicine site, thereby disrupting microtubule formation and inducing apoptosis in cancer cells . Additionally, it may interact with enzymes and receptors involved in metabolic pathways, contributing to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxybenzo[d]oxazole: Exhibits excellent antifungal activity.

2-Ethoxybenzo[d]oxazole: Known for its antibacterial properties.

5-(4,5-Dihydro-2-oxazoly)phenoxy)pentyl)-3-methyl osoxazole: Targets genome polyprotein.

Uniqueness

Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug development and research .

Biologische Aktivität

Oxazole derivatives, particularly 4,5-dihydro-2-(2-methoxyphenyl)-oxazole, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, pharmacological effects, and potential therapeutic applications of this compound and its derivatives.

Overview of Oxazole Compounds

Oxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen. Their structure allows for a variety of substitutions that can enhance biological activity. The oxazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.

Biological Activities

1. Antibacterial Activity

Oxazole derivatives have shown promising antibacterial properties against a range of pathogens. For instance, a study highlighted the synthesis of bisoxazoles that exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli . Another study reported that certain oxazoles demonstrated enhanced inhibition of bacterial cell division proteins, which are critical for bacterial proliferation .

2. Antifungal Activity

Research has also indicated that oxazole compounds possess antifungal properties. Various derivatives were tested against fungal strains, showing effectiveness comparable to standard antifungal agents . The structural modifications at specific positions on the oxazole ring were found to influence their antifungal potency.

3. Antitubercular Activity

Oxazoles have been evaluated for their activity against Mycobacterium tuberculosis. Some derivatives exhibited potent antitubercular effects, significantly outperforming standard treatments like chloroquine . This suggests potential for developing new therapies for tuberculosis using oxazole derivatives.

4. Anticancer Activity

The anticancer potential of oxazole compounds has been explored extensively. Certain oxazole derivatives were found to inhibit cancer cell proliferation effectively and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of oxazoles is highly dependent on their chemical structure. Substituents at the C-2 and C-4 positions significantly influence their pharmacological properties. For example, electron-donating groups at these positions can enhance the compound's interaction with biological targets .

Synthesis Approaches

Recent advancements in synthetic methodologies have facilitated the development of diverse oxazole derivatives:

- Conventional Methods: Traditional synthetic routes include cyclization reactions involving aldehydes and amines under acidic conditions.

- Green Chemistry Approaches: Newer methods emphasize environmentally friendly processes, such as solvent-free reactions and microwave-assisted synthesis, which improve yield and reduce waste .

Case Studies

-

Inhibition of Caenorhabditis elegans Hatch:

A specific derivative, 5-(4-methoxyphenyl)-oxazole (MPO), was isolated from fungal cultures and demonstrated significant inhibition of hatch and growth in C. elegans. This finding underscores the potential ecological applications of oxazole compounds . -

Antimicrobial Efficacy:

A series of synthesized bisoxazoles showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds in antibiotic development .

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABFDXDSFKGWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510864 | |

| Record name | 2-(2-Methoxyphenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74272-88-1 | |

| Record name | 2-(2-Methoxyphenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.